4,5-Dibromothiophene-2-carbohydrazide
Overview
Description
4,5-Dibromothiophene-2-carbohydrazide (CAS# 171851-25-5) is a useful research chemical . It has a molecular weight of 299.97 and a molecular formula of C5H4Br2N2OS .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromothiophene-2-carbohydrazide can be represented by the SMILES notation:C1=C(SC(=C1Br)Br)C(=O)NN
. This indicates that the molecule contains a thiophene ring with bromine atoms at the 4 and 5 positions, and a carbohydrazide group at the 2 position . Physical And Chemical Properties Analysis
4,5-Dibromothiophene-2-carbohydrazide is a solid substance with a melting point of 201-203°C . It has a density of 2.161 g/cm3 . The exact boiling point is not reported .Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
Summary of the Application
4,5-Dibromothiophene-2-carbohydrazide is used in the synthesis of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which are studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK), a key enzyme in cancer growth and metastasis .
Methods of Application
Various physical (color, melting point, etc.) and spectroscopic (IR, 1HNMR, 13CNMR, and MS) methods were used to determine the structure of the novel 5-bromoindole hydrazone derivatives .
Results or Outcomes
The novel indole hydrazone derivatives inhibited cell proliferation in three human cancer cell lines tested, with the 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivative being the most potent against Hep G2 hepatocellular carcinoma cells .
Application in Tuberculosis Research
Specific Scientific Field
Summary of the Application
4,5-Dibromothiophene-2-carbohydrazide is used in the synthesis of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles, which are studied for their potential as inhibitors of Asp kinase, a key enzyme in Mycobacterium tuberculosis .
Methods of Application
The compounds were synthesized using 5-bromobenzofuran-2-carbohydrazide and characterized by analytical and spectral data .
Results or Outcomes
Among the tested compounds, certain derivatives of oxadiazole showed the highest binding energy with the lowest inhibition constant, indicating a high affinity to Asp Kinase protein .
Application in Structural Biology
Specific Scientific Field
Summary of the Application
4,5-Dibromothiophene-2-carbohydrazide has been used in the study of the crystal structure of human Pim-1 kinase .
Methods of Application
The compound was used in complex with a consensus peptide to study the structure of the kinase .
Results or Outcomes
The study provided insights into the structure of human Pim-1 kinase, which could be useful in the development of targeted therapies .
Application in Diabetes Research
Specific Scientific Field
Summary of the Application
4,5-Dibromothiophene-2-carbohydrazide is used in the synthesis of carbohydrazide derivatives, which are studied as potential Dipeptidyl peptidase-4 (DPP-IV) inhibitors . DPP-IV inhibitors are known as safe and well-tolerated antidiabetic medicine .
Methods of Application
Wet-lab synthesis was used to make derivatives that met all requirements, and then FTIR, NMR, and mass spectrometry were used to confirm the structures and perform biological assays .
Results or Outcomes
In molecular docking experiments (PDB ID: 2P8S), many molecules displayed more potent interactions than native ligands, exhibiting more hydrogen bonds .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
4,5-Dibromothiophene-2-carbohydrazide is used as a building block in organic synthesis .
Methods of Application
The compound is used in various reactions to synthesize new organic compounds .
Results or Outcomes
The synthesized compounds are characterized by analytical and spectral data .
Application in Crystallography
Specific Scientific Field
Summary of the Application
4,5-Dibromothiophene-2-carbohydrazide has been used in the study of the crystal structure of various compounds .
Methods of Application
The compound is used in complex with other molecules to study the structure of the crystals .
Results or Outcomes
The study provided insights into the structure of various compounds, which could be useful in the development of new materials .
Safety And Hazards
properties
IUPAC Name |
4,5-dibromothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOOBRFZARVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361153 | |
Record name | 4,5-dibromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromothiophene-2-carbohydrazide | |
CAS RN |
171851-25-5 | |
Record name | 4,5-dibromothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 171851-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.